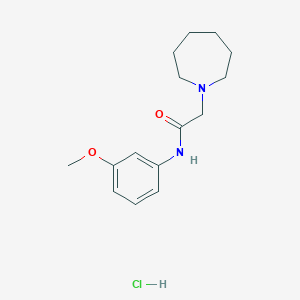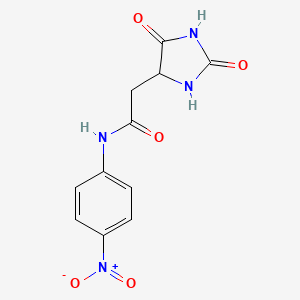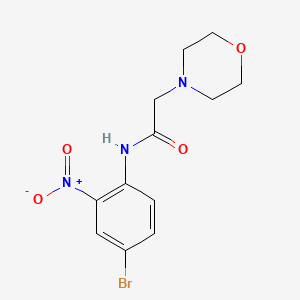
2-(1-azepanyl)-N-(3-methoxyphenyl)acetamide hydrochloride
Overview
Description
2-(1-azepanyl)-N-(3-methoxyphenyl)acetamide hydrochloride, also known as AZPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research.
Mechanism of Action
2-(1-azepanyl)-N-(3-methoxyphenyl)acetamide hydrochloride inhibits FAAH by binding to the active site of the enzyme, preventing it from breaking down endocannabinoids. This leads to an increase in endocannabinoid levels, which can activate cannabinoid receptors and produce various physiological effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can produce analgesic, anti-inflammatory, and anxiolytic effects in animal models. These effects are believed to be mediated by the increased levels of endocannabinoids resulting from FAAH inhibition.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(1-azepanyl)-N-(3-methoxyphenyl)acetamide hydrochloride in lab experiments is its specificity for FAAH inhibition, which allows for the selective modulation of endocannabinoid signaling. However, this compound can also have off-target effects, which may complicate the interpretation of experimental results. Additionally, the hydrochloride salt form of this compound may limit its solubility and bioavailability in certain experimental systems.
Future Directions
Future research on 2-(1-azepanyl)-N-(3-methoxyphenyl)acetamide hydrochloride could focus on exploring its potential therapeutic effects in various disease models, such as chronic pain, inflammation, and anxiety disorders. Additionally, the development of more selective FAAH inhibitors could help to overcome some of the limitations of this compound and further elucidate the role of endocannabinoids in physiological processes.
Scientific Research Applications
2-(1-azepanyl)-N-(3-methoxyphenyl)acetamide hydrochloride has shown potential in medical research due to its ability to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids, which are signaling molecules that regulate various physiological processes, including pain, inflammation, and mood. Inhibition of FAAH can lead to increased levels of endocannabinoids, resulting in potential therapeutic effects.
properties
IUPAC Name |
2-(azepan-1-yl)-N-(3-methoxyphenyl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2.ClH/c1-19-14-8-6-7-13(11-14)16-15(18)12-17-9-4-2-3-5-10-17;/h6-8,11H,2-5,9-10,12H2,1H3,(H,16,18);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTOZWLVDZFEQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2CCCCCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196765 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(1,3-benzodioxol-5-ylmethyl)thio]-7-isopropyl-4-(2-phenylethyl)-6,9-dihydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4141651.png)

![1-benzyl-2-[(benzyloxy)(phenyl)methyl]-1H-benzimidazole](/img/structure/B4141670.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorophenyl)-2,5-dioxo-4-imidazolidinyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B4141679.png)
![N-(3,5-dimethylphenyl)-N-[1-(3,5-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]-2-furamide](/img/structure/B4141684.png)
![4-{2-[(3-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl acetate](/img/structure/B4141686.png)

![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4141721.png)
![2-(2-chlorobenzyl)-1-(3-ethoxy-4-hydroxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4141735.png)
![(2-chlorobenzyl)[4-(dimethylamino)benzyl]amine hydrochloride](/img/structure/B4141741.png)
![4'-(2-furylmethyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4141744.png)

![2-{2-[(4-{[(2-methoxyphenyl)amino]carbonyl}-2-nitrophenyl)amino]ethyl}-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B4141748.png)